molecular formula C20H20N2O2 B383522 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 484049-29-8

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B383522
CAS No.: 484049-29-8
M. Wt: 320.4g/mol
InChI Key: JSHYNUHFVCPZLW-UHFFFAOYSA-N
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Description

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the aldehyde group via formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl and pyrazole rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-propoxyphenylboronic acid
  • 4-propoxy-3-methylphenylboronic acid
  • 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the aldehyde functional group and the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h4-10,12-14H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHYNUHFVCPZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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